molecular formula C11H8FNO2 B8446493 2-(7-Fluoroquinolin-5-yl)acetic acid

2-(7-Fluoroquinolin-5-yl)acetic acid

Cat. No.: B8446493
M. Wt: 205.18 g/mol
InChI Key: ZIBIMLMUJRSMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoroquinolin-5-yl)acetic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(7-fluoroquinolin-5-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-8-4-7(5-11(14)15)9-2-1-3-13-10(9)6-8/h1-4,6H,5H2,(H,14,15)

InChI Key

ZIBIMLMUJRSMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(7-fluoroquinolin-5-yl)acetate and tert-butyl 2-(5-fluoroquinolin-7-yl)acetate (0.50 g, 1.91 mmol) in acetic acid (5 mL) was added 4M hydrochloric acid in 1,4-dioxane (10 mL). The reaction mixture was heated in an oil bath set at 60° C. under condenser with N2 (g) inlet overnight. The mixture was concentrated under reduced pressure and purified by flash chromatography (silica, 60:40 ethyl acetate/hexane followed by 20:80 methanol/dichloromethane). Further purification and separation by prep HPLC yielded the single regio-isomer 2-(7-fluoroquinolin-5-yl)acetic acid (0.025 g, 6%). Retention time (min)=0.337, method [4], MS(ESI) 206.1 (M+H).
Name
tert-butyl 2-(7-fluoroquinolin-5-yl)acetate
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0 (± 1) mol
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Name
tert-butyl 2-(5-fluoroquinolin-7-yl)acetate
Quantity
0.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 mL
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Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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